molecular formula C18H28N2O3S B4650967 N-isobutyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

N-isobutyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4650967
M. Wt: 352.5 g/mol
InChI Key: SBNPTUKQLCCFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, also known as NIBSC, is a chemical compound that has been studied extensively in scientific research. It is a piperidine derivative that has shown promise in various applications, including as an analgesic and anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of N-isobutyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it may inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It may also interact with opioid receptors in the brain, leading to reduced pain sensation.
Biochemical and physiological effects:
Studies have shown that N-isobutyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide can reduce pain and inflammation in animal models. It has also been shown to have minimal side effects, making it a promising candidate for further study. Additionally, it has been shown to have a low potential for abuse and addiction, making it a potentially safer alternative to opioid medications.

Advantages and Limitations for Lab Experiments

One advantage of using N-isobutyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its low potential for toxicity and side effects. This makes it a safer alternative to other compounds that may have more harmful effects. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on N-isobutyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is its potential use in treating neuropathic pain, which is a challenging condition to treat. Additionally, further research is needed to fully understand its mechanism of action and potential applications in treating other conditions such as opioid addiction. Finally, more studies are needed to determine the optimal dosage and administration of N-isobutyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide in humans.

Scientific Research Applications

N-isobutyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been studied for its potential use as an analgesic and anti-inflammatory agent. In animal studies, it has been shown to reduce pain and inflammation without causing significant side effects. N-isobutyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has also been studied for its potential use in treating neuropathic pain and as a potential treatment for opioid addiction.

properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-14(2)12-19-18(21)17-7-9-20(10-8-17)24(22,23)13-16-6-4-5-15(3)11-16/h4-6,11,14,17H,7-10,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNPTUKQLCCFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-methylbenzyl)sulfonyl]-N-(2-methylpropyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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